2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole
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Overview
Description
2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole is a compound that showcases a complex structure, integrating multiple heterocycles such as triazolo and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole involves multiple steps, incorporating reactions such as nucleophilic substitution, cyclization, and condensation. Starting from commercially available precursors, key intermediates are formed through sequences of reactions that include:
Nucleophilic Substitution: : Formation of azetidine and thiazole intermediates.
Cyclization: : Construction of the triazolo and pyrimidinyl cores.
Condensation: : Final assembly of the composite molecule through coupling of the intermediates.
Industrial Production Methods
On an industrial scale, optimizing reaction conditions and yields are crucial. Methods like continuous flow synthesis and automation of reaction sequences are employed to enhance efficiency and reproducibility. High-throughput screening of catalysts and reagents can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole is capable of undergoing a variety of reactions, including:
Oxidation: : Introduction of oxygen to form additional functional groups.
Reduction: : Hydrogenation of the azetidine and thiazole rings.
Substitution: : Replacement of specific functional groups under mild conditions.
Common Reagents and Conditions
Key reagents include oxidizing agents like peroxides, reducing agents such as hydrogen gas with catalysts (Pd/C), and substitution agents like alkyl halides. Reactions are typically conducted under controlled temperatures and inert atmospheres to maintain compound stability.
Major Products Formed
Reaction products can include oxidized or reduced derivatives, substituted analogs with varying alkyl, aryl, or heteroaryl groups, depending on the reagents and conditions applied.
Scientific Research Applications
Chemistry
2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole is utilized as a building block in the synthesis of more complex organic compounds and materials due to its versatile functional groups.
Biology
In biological research, this compound is studied for its potential as a molecular probe and its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, it is investigated for its potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities. Studies focus on its ability to modulate biological pathways and inhibit target enzymes.
Industry
Industrially, it finds applications in the development of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it modulates various pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Compared to similar compounds, 2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole stands out due to its unique combination of functional groups and heterocycles, offering distinct reactivity and specificity.
List of Similar Compounds
2-{4-[3-({5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole
2-{4-[3-({5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole
2-{4-[3-({5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole
Each of these related compounds varies slightly in its side chains or substituents, affecting their respective reactivities and applications.
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S/c1-12-8-16(25-18(23-12)21-11-22-25)27-15-9-24(10-15)17(26)13-2-4-14(5-3-13)28-19-20-6-7-29-19/h2-8,11,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIWDDQUWFTPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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